An In-depth Technical Guide to (R)-1-(p-Tolyl)ethanamine Hydrochloride
An In-depth Technical Guide to (R)-1-(p-Tolyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(p-Tolyl)ethanamine hydrochloride is a chiral amine salt that holds significance as a building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it a valuable intermediate for the creation of enantiomerically pure molecules, where specific stereochemistry is often crucial for biological activity and efficacy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (R)-1-(p-Tolyl)ethanamine hydrochloride, aimed at professionals in research and drug development.
Chemical and Physical Properties
The hydrochloride salt of (R)-1-(p-Tolyl)ethanamine possesses distinct physical and chemical properties that are crucial for its handling, storage, and application in synthesis. While comprehensive data for the hydrochloride salt is not extensively consolidated in publicly available literature, the properties of the free amine, (R)-1-(p-Tolyl)ethanamine, provide a foundational understanding.
Table 1: Physicochemical Properties
| Property | Data for (R)-1-(p-Tolyl)ethanamine (Free Amine) | Data for (R)-1-(p-Tolyl)ethanamine Hydrochloride |
| Molecular Formula | C₉H₁₃N[1][2][3] | C₉H₁₄ClN |
| Molecular Weight | 135.21 g/mol [1][2][3] | 171.67 g/mol |
| Appearance | Colorless clear liquid[1][2] | White to off-white powder |
| Melting Point | Not Applicable | Data not consistently available in literature. |
| Boiling Point | 105 °C at 27 mmHg[1][2] | Not Applicable |
| Density | 0.94 g/mL[1][2] | Data not available |
| Solubility | Data not available | Soluble in water. |
| Optical Rotation | [α]²⁰/D = +37.5° (neat)[1][2] | Data not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (R)-1-(p-Tolyl)ethanamine hydrochloride. Below are the expected spectral characteristics based on the structure and available data for the free amine and related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic shifts for the aromatic protons of the p-tolyl group, the methine proton of the ethylamine chain, the methyl protons, and the amine protons, which will be shifted downfield due to protonation.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the tolyl ring, the benzylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show characteristic absorption bands for N-H stretching of the ammonium salt, aromatic C-H stretching, and C=C stretching of the aromatic ring.
Synthesis and Chiral Resolution
The synthesis of (R)-1-(p-Tolyl)ethanamine hydrochloride typically involves two key stages: the synthesis of the racemic 1-(p-tolyl)ethanamine and its subsequent chiral resolution to isolate the (R)-enantiomer, followed by salt formation.
Experimental Protocol: Synthesis of Racemic 1-(p-Tolyl)ethanamine
A common method for the synthesis of the racemic amine is the reductive amination of 4-methylacetophenone.
Materials:
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4-methylacetophenone
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Ammonium formate
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Formic acid
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Palladium on carbon (10%)
-
Methanol
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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To a solution of 4-methylacetophenone in methanol, add ammonium formate and formic acid.
-
Add 10% palladium on carbon to the mixture.
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Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to remove methanol.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain racemic 1-(p-tolyl)ethanamine.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
The resolution of the racemic amine is achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.
Materials:
-
Racemic 1-(p-tolyl)ethanamine
-
(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve racemic 1-(p-tolyl)ethanamine in methanol.
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In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
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Slowly add the hot tartaric acid solution to the amine solution with stirring.
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Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
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To liberate the free amine, dissolve the crystals in water and basify with a 10% sodium hydroxide solution until the pH is greater than 10.
-
Extract the liberated (R)-1-(p-tolyl)ethanamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine.
Experimental Protocol: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt.
Materials:
-
(R)-1-(p-Tolyl)ethanamine
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve the purified (R)-1-(p-Tolyl)ethanamine in diethyl ether.
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Cool the solution in an ice bath.
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Slowly add concentrated hydrochloric acid dropwise with stirring.
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A white precipitate of (R)-1-(p-Tolyl)ethanamine hydrochloride will form.
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Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Biological Activity and Signaling Pathways
While (R)-1-(p-Tolyl)ethanamine hydrochloride is primarily utilized as a chiral building block in the synthesis of more complex molecules, its structural similarity to phenethylamines suggests potential interactions with biological systems. Phenethylamine and its derivatives are known to act as neuromodulators or neurotransmitters in the central nervous system. They can influence the release of monoamines such as dopamine, norepinephrine, and serotonin, and can also act as agonists at trace amine-associated receptors (TAARs).
The chirality of phenethylamine derivatives is often a critical determinant of their pharmacological activity. Different enantiomers can exhibit varying affinities and efficacies for their biological targets. For instance, in many psychoactive phenethylamines, one enantiomer is significantly more potent than the other.
Although specific studies on the biological activity of (R)-1-(p-Tolyl)ethanamine are limited in publicly accessible literature, its structural motifs are present in various pharmacologically active compounds. The p-tolyl group can influence lipophilicity and interactions with hydrophobic pockets in receptor binding sites. The ethanamine backbone is a common feature in many stimulants and psychoactive drugs.
Given its structure, it is plausible that (R)-1-(p-Tolyl)ethanamine could interact with monoamine transporters or receptors. However, without specific experimental data, any discussion of its signaling pathways remains speculative. Further research, including in vitro binding assays and functional assays, would be necessary to elucidate its specific biological targets and pharmacological profile.
Conclusion
(R)-1-(p-Tolyl)ethanamine hydrochloride is a valuable chiral intermediate in organic synthesis. Its preparation involves a straightforward synthetic route followed by a classical chiral resolution. While its direct biological activity is not well-documented, its structural relationship to the phenethylamine class of compounds suggests potential for interaction with neurological pathways. This technical guide provides a foundational resource for researchers and professionals, summarizing the key chemical properties and synthetic methodologies, and highlighting the need for further investigation into its pharmacological profile to unlock its full potential in drug discovery and development.
